Denny-jaffe reagent

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

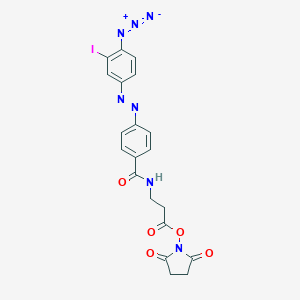

N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide is a complex organic compound with the molecular formula C20H16IN7O5 and a molecular weight of 561.3 g/mol. This compound is characterized by the presence of an azido group, an iodine atom, and an azo linkage, making it a versatile molecule in various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide typically involves multiple steps:

Formation of the Azo Compound: The initial step involves the diazotization of 4-iodoaniline followed by coupling with 4-aminobenzoic acid to form the azo compound.

Introduction of the Azido Group: The azo compound is then treated with sodium azide to introduce the azido group.

Formation of the Succinimide Derivative: The final step involves the reaction of the azido-azo compound with succinic anhydride to form the succinimide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.

化学反応の分析

Types of Reactions

N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azo linkage can be reduced to form amines.

Oxidation Reactions: The iodine atom can undergo oxidation to form iodate derivatives.

Common Reagents and Conditions

Sodium Azide: Used for introducing the azido group.

Reducing Agents: Such as sodium dithionite for reducing the azo linkage.

Oxidizing Agents: Such as hydrogen peroxide for oxidizing the iodine atom.

Major Products

Amines: Formed from the reduction of the azo linkage.

Iodate Derivatives: Formed from the oxidation of the iodine atom.

科学的研究の応用

Clinical Applications

1. Creatinine Measurement

The primary application of the Denny-Jaffe reagent is in measuring serum creatinine levels, a critical parameter for assessing kidney function. The Jaffe method remains a standard approach due to its cost-effectiveness and rapid results. It is particularly valuable in emergency settings where quick decisions are necessary .

2. Glomerular Filtration Rate (GFR) Estimation

Creatinine levels are used to estimate GFR, which is vital for diagnosing and monitoring renal diseases. The Jaffe reaction's results are often employed alongside clinical decision limits to evaluate renal function . However, studies indicate that the Jaffe method may underestimate GFR in specific populations, such as those with diabetes or chronic kidney disease .

Limitations and Interferences

The this compound's effectiveness can be compromised by various interferences:

- Chemical Interferences : Substances like glucose, acetone, and certain medications can lead to false positives or negatives by altering the colorimetric response .

- Biological Variability : Factors such as hemolysis can affect serum creatinine results, necessitating careful sample handling and processing .

- Method Comparisons : Studies have shown discrepancies between results obtained via the Jaffe method compared to enzymatic methods, especially in uremic patients where creatinine levels are elevated .

Recent Advancements

Recent research has focused on improving the specificity of the Jaffe reaction through various means:

- Kinetic Methods : The introduction of kinetic analysis allows for real-time monitoring of color change, reducing reliance on endpoint measurements that can vary between laboratories .

- Alternative Techniques : Newer methods such as isotope dilution-liquid chromatography-mass spectrometry (IDLC-MS) offer higher accuracy but at increased costs, limiting their routine use .

Case Studies

Several studies have highlighted the practical implications of using the this compound:

- A study comparing the Jaffe method with enzymatic assays found significant differences in GFR estimates among diabetic patients. The findings suggested that while the Jaffe method is still widely used, its limitations must be acknowledged when interpreting results in specific populations .

- Another investigation into drug interferences confirmed that certain antibiotics do not significantly affect the Jaffe reaction, reinforcing its reliability under controlled conditions despite known interferences from other compounds .

作用機序

The mechanism of action of N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide involves its ability to form covalent bonds with target molecules. The azido group can undergo cycloaddition reactions, allowing it to attach to various substrates. The iodine atom and azo linkage also contribute to its reactivity and ability to interact with different molecular targets.

類似化合物との比較

Similar Compounds

- N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide

- 4-Azido-3-iodophenylazo compounds

Uniqueness

N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide is unique due to its combination of an azido group, iodine atom, and azo linkage, which provides it with distinct reactivity and versatility in various applications. Its ability to participate in click chemistry and form stable covalent bonds with target molecules makes it particularly valuable in scientific research and industrial applications.

特性

CAS番号 |

109545-43-9 |

|---|---|

分子式 |

C20H16IN7O5 |

分子量 |

561.3 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 3-[[4-[(4-azido-3-iodophenyl)diazenyl]benzoyl]amino]propanoate |

InChI |

InChI=1S/C20H16IN7O5/c21-15-11-14(5-6-16(15)26-27-22)25-24-13-3-1-12(2-4-13)20(32)23-10-9-19(31)33-28-17(29)7-8-18(28)30/h1-6,11H,7-10H2,(H,23,32) |

InChIキー |

OPHYCLQLFRLEEP-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I |

正規SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I |

同義語 |

Denny-Jaffe reagent N-((3-((4-((4-azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。